4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine
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Description
4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C25H22N4O and its molecular weight is 394.478. The purity is usually 95%.
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Mechanism of Action
Target of action
Many pyrrole and pyrazole derivatives have been found to interact with various targets, such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of action
The interaction of these compounds with their targets can lead to various changes, such as inhibition of enzyme activity, disruption of signal transduction pathways, or modulation of receptor function .
Biochemical pathways
Pyrrole and pyrazole derivatives can affect multiple biochemical pathways, depending on their specific targets. For example, they can interfere with folate metabolism (in the case of dihydrofolate reductase inhibitors), cell cycle regulation (in the case of cyclin-dependent kinase inhibitors), or signal transduction pathways (in the case of tyrosine kinase inhibitors) .
Pharmacokinetics
The ADME properties of pyrrole and pyrazole derivatives can vary widely, depending on their specific structures. Some may be well absorbed and extensively metabolized, while others may have poor bioavailability due to factors such as poor solubility or rapid clearance .
Result of action
The molecular and cellular effects of these compounds can include inhibition of cell proliferation, induction of apoptosis, or alteration of cellular metabolism, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-13-21(14-18-28)20-9-3-1-4-10-20)23-19-26-29(22-11-5-2-6-12-22)24(23)27-15-7-8-16-27/h1-13,15-16,19H,14,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGDJFUQZGEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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